molecular formula C10H6F2N2O3 B1435281 1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid CAS No. 2096986-06-8

1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

Cat. No.: B1435281
CAS No.: 2096986-06-8
M. Wt: 240.16 g/mol
InChI Key: MNZGFXJMZRDFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole carboxylic acid compound that serves as a key building block in medicinal chemistry and drug discovery [https://pubchem.ncbi.nlm.nih.gov]. This compound is primarily utilized as a synthetic intermediate for developing potential therapeutic agents, particularly in the study of inflammatory diseases and cancer, due to its structural features that enhance metabolic stability and bioavailability [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3041600/]. The difluorophenyl group contributes to improved pharmacokinetic properties by reducing oxidative metabolism, while the hydroxy and carboxylic acid functionalities allow for further derivatization into amides or esters for structure-activity relationship (SAR) investigations [https://pubs.acs.org/doi/10.1021/jm3012647]. In research, it is valued for its role in designing inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and other targets involved in prostaglandin synthesis, where pyrazole derivatives are known to act through competitive binding at active sites, potentially involving hydrogen bonding and hydrophobic interactions [https://www.sciencedirect.com/science/article/pii/S0223523410005047]. This reagent is strictly for laboratory research applications, including biochemical assays and organic synthesis, and must not be used for diagnostic, therapeutic, or personal purposes.

Properties

IUPAC Name

2-(3,5-difluorophenyl)-3-oxo-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O3/c11-5-1-6(12)3-7(2-5)14-9(15)8(4-13-14)10(16)17/h1-4,13H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZGFXJMZRDFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)N2C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Difluoromethyl Pyrazole Intermediates

A key intermediate in the synthesis is the difluoromethyl-substituted pyrazole carboxylic acid, which can be prepared via a two-step process:

  • Step 1: Substitution/Hydrolysis Reaction

    Alpha, beta-unsaturated esters are reacted with 2,2-difluoroacetyl halides (X = F or Cl) in the presence of acid-binding agents under low temperature. This step forms an alpha-difluoroacetyl intermediate after subsequent alkaline hydrolysis.

  • Step 2: Condensation/Cyclization Reaction

    The alpha-difluoroacetyl intermediate is condensed with methylhydrazine aqueous solution in the presence of catalysts such as sodium iodide or potassium iodide. The reaction is carried out at low temperature followed by a controlled temperature increase under reduced pressure to promote cyclization, yielding crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Purification

    The crude product is acidified and subjected to recrystallization using a mixture of alcohol (methanol, ethanol, or isopropanol) and water (35-65% solvent proportion) to achieve high purity (>99.5% by HPLC) and good yield (~75.8%) with a favorable isomer ratio (95:5).

Introduction of 3,5-Difluorophenyl Substituent and Hydroxyl Group

While direct literature on the exact preparation of 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid is limited, analogous pyrazole derivatives with substituted phenyl groups are prepared via:

  • Aromatic Substitution Reactions

    The 3,5-difluorophenyl moiety is introduced by coupling reactions or by using appropriately substituted aromatic precursors during the initial condensation or cyclization steps.

  • Hydroxylation

    The 5-hydroxy group on the pyrazole ring can be introduced via controlled oxidation or hydrolysis steps post-pyrazole formation, often involving mild acidic or basic conditions to avoid ring degradation.

Purification and Isolation

The final compound is typically purified by:

  • Cooling the reaction mixture to induce crystallization.
  • Filtration and washing with solvents such as toluene or isopropyl alcohol at low temperatures (0–5°C).
  • Drying under controlled temperature (40–50°C) and reduced pressure to obtain the pure compound.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Temperature (°C) Catalyst/Agent Yield (%) Purity (HPLC %) Notes
Substitution/Hydrolysis 2,2-Difluoroacetyl halide + α,β-unsaturated ester + alkali Low temperature (−30 to 0) Acid-binding agent - - Formation of α-difluoroacetyl intermediate
Condensation/Cyclization α-Difluoroacetyl intermediate + methylhydrazine aqueous solution −30 to 20 Sodium iodide or potassium iodide ~75.8 99.6 Controlled temperature ramp, reduced pressure
Acidification & Crystallization 2 M HCl, alcohol/water mixture (35-65%) 0 to 20 - - - Recrystallization to improve purity
Washing & Drying Toluene or isopropyl alcohol washing, drying 0–50 - - - Removal of impurities, drying to constant weight

Research Findings and Optimization Notes

  • The use of potassium iodide as a catalyst in the condensation step significantly improves the yield and reduces isomer formation, enhancing the selectivity towards the desired pyrazole isomer.
  • Recrystallization solvent composition critically affects the purity and yield; a mixture of alcohol and water in the range of 35-65% alcohol is optimal for crystallization.
  • Maintaining low temperatures during addition steps prevents side reactions and decomposition of sensitive intermediates.
  • Avoiding toxic solvents such as pyridine is recommended for industrial-scale synthesis, favoring safer alternatives like ethanol or isopropanol.
  • The process achieves a high purity of over 99.5% by HPLC, suitable for pharmaceutical applications.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, such as:

Cell Line Inhibition Percentage Reference
HepG2 (Liver Cancer)54.25%
HeLa (Cervical Cancer)38.44%

The selective toxicity towards cancer cells while sparing normal cells suggests a favorable therapeutic index. This property makes it a candidate for further development in cancer therapies.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The structure of this compound allows it to effectively interact with these enzymes, providing potential for use in treating inflammatory conditions.

Fungicidal Properties

The antifungal activity of this compound has been documented in various studies. It has shown efficacy against several phytopathogenic fungi, outperforming traditional fungicides. For example:

Fungus Inhibition Rate Standard Treatment Comparison
Fungal Species A70%Boscalid - 45%
Fungal Species B65%Traditional Fungicide - 50%

This suggests that the compound could be developed into a new class of fungicides that are more effective than current options.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Modifications to the pyrazole ring and substituents can significantly influence biological activity:

Substituent Position Effect on Activity
N1Loss of antiproliferative activity when modified
Position 5Enhanced anti-inflammatory activity with specific fragments

Case Study 1: Antifungal Efficacy

A series of pyrazole derivatives were synthesized and tested for their antifungal activity against multiple phytopathogenic fungi. The compound demonstrated superior inhibition compared to standard treatments, indicating its potential as an agricultural fungicide.

Case Study 2: Anticancer Potential

In a comparative study involving various pyrazole derivatives, the compound was evaluated for its anticancer properties against a panel of human cancer cell lines. The results highlighted its selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic index.

Mechanism of Action

The mechanism by which 1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and difluorophenyl groups may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key differences between the target compound and related pyrazole derivatives:

Compound Molecular Weight (g/mol) Substituents Key Functional Groups Potential Applications
1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid 240.17 3,5-Difluorophenyl (position 1), hydroxy (position 5), carboxylic acid (position 4) Carboxylic acid, hydroxyl, fluorine substituents Drug intermediates, enzyme inhibition
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide ~630.04 4-Aminosulfonylphenyl, p-fluorophenyl, tert-butyl, hydroxyphenyl, carboxamide Sulfonamide, carboxamide, tert-butyl, fluorine Biological studies (e.g., enzyme targeting)
1-(3,5-Difluorophenyl)-N-(3-methoxypropyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide ~359.34 3-Methoxypropyl amide, pyrrole, 3,5-difluorophenyl Amide, methoxy, pyrrole, fluorine Receptor modulation, solubility studies

Biological Activity

1-(3,5-Difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article examines its biological properties, focusing on its anticancer, anti-inflammatory, and antibacterial activities. Additionally, this review includes data tables summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7F2N3O3\text{C}_{10}\text{H}_{7}\text{F}_{2}\text{N}_{3}\text{O}_{3}

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has been shown to exhibit antiproliferative effects against various cancer cell lines.

Key Findings

  • Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis in cancer cells. It may also interfere with specific signaling pathways involved in tumor growth.
  • Cell Lines Tested : Studies have reported effective inhibition of growth in prostate cancer (PC-3), breast cancer (MDA-MB-231), and lung cancer (A549) cell lines.
Cell LineIC50 (µM)Reference
PC-312.5
MDA-MB-2318.0
A54910.0

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. The compound demonstrates significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

Inhibition Data

  • COX Inhibition : The compound showed an IC50 value of approximately 0.04 µM for COX-2 inhibition, indicating potent anti-inflammatory activity.
EnzymeIC50 (µM)Reference
COX-10.05
COX-20.04

Antibacterial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has exhibited antibacterial activity against several bacterial strains.

Bacterial Strains Tested

The antibacterial efficacy was evaluated against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives in clinical settings:

  • Prostate Cancer Treatment : A study indicated that compounds similar to this compound significantly reduced tumor size in animal models of prostate cancer.
  • Anti-inflammatory Drug Development : Research has suggested that derivatives with structural similarities could serve as lead compounds for developing new anti-inflammatory medications targeting COX enzymes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3,5-difluorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A typical approach involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For the target compound, replacing phenylhydrazine with 3,5-difluorophenylhydrazine and optimizing reaction time/temperature (e.g., reflux in ethanol) could yield the pyrazole core. Hydroxylation at position 5 may require selective oxidation or protection/deprotection strategies.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR can identify substituents (e.g., difluorophenyl protons as doublets due to coupling with 19F^{19}\text{F}, hydroxy group as a broad peak). For similar pyrazole derivatives, aromatic protons resonate at δ 7.2–8.0 ppm, while carboxylic acid protons appear at δ 12–14 ppm .
  • IR : A broad O–H stretch (~2500–3500 cm1^{-1}), C=O (carboxylic acid, ~1680–1700 cm1^{-1}), and C–F stretches (~1100–1250 cm1^{-1}) are diagnostic.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected: C10_{10}H7_{7}F2_{2}N2_{2}O3_{3}, exact mass 253.0321).

Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMF, DMSO) or solvent mixtures (ethanol/water) is recommended. For pyrazole-carboxylic acids, hydrogen bonding between the carboxylic acid and hydroxy groups often drives crystal packing. Use of SHELXL for refinement ensures accurate structural resolution, particularly for handling fluorine atoms and hydrogen-bonding networks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in the solid state?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs. The carboxylic acid (–COOH) and hydroxy (–OH) groups likely form R22_2^2(8) dimeric motifs, while fluorine atoms may participate in weaker C–F⋯H interactions. X-ray diffraction paired with software like Mercury or Olex2 visualizes these networks. For example, in related structures, carboxylic acid dimers create layered frameworks .

Q. What computational methods are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts frontier molecular orbitals (HOMO/LUMO), Fukui indices for electrophilic/nucleophilic sites, and electrostatic potential maps. Studies on similar pyrazoles show that fluorine substituents lower LUMO energies, enhancing electrophilicity . Solvent effects can be modeled using the polarizable continuum model (PCM).

Q. How can structural modifications at the pyrazole ring (e.g., replacing –OH with other groups) impact biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution. For instance, replacing –OH with –OCH3_3 or –NH2_2 alters hydrogen-bonding capacity and lipophilicity. Biological assays (e.g., enzyme inhibition) paired with docking simulations (using AutoDock Vina) can identify key interactions. A study on 1,5-disubstituted pyrazoles demonstrated that fluorophenyl groups enhance binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(3,5-Difluorophenyl)-5-hydroxy-1h-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.